molecular formula C23H26N2O5 B11011503 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one

4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B11011503
M. Wt: 410.5 g/mol
InChI Key: BMTBUDNZLKXUPY-UHFFFAOYSA-N
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Description

4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring fused with a methoxyphenyl group and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate. This can be synthesized by reacting 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid .

The next step involves the acylation of the dihydroisoquinoline with an appropriate acyl chloride to introduce the carbonyl group. Finally, the pyrrolidinone ring is formed through a cyclization reaction involving the methoxyphenyl group and a suitable amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic methoxy groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Research indicates that compounds containing the isoquinoline structure exhibit a variety of biological activities, including:

  • Neuroprotective Effects : Studies have shown that derivatives of isoquinolines can protect neuronal cells from apoptosis, making them candidates for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Antidepressant Activity : Some analogs have shown promise as antidepressants by modulating neurotransmitter systems .

Neuroprotective Applications

A study published in 2023 highlighted the neuroprotective properties of isoquinoline derivatives in models of Alzheimer's disease. The compound was shown to reduce amyloid-beta aggregation and improve cognitive function in animal models .

Anti-inflammatory Properties

Another relevant case study focused on the anti-inflammatory effects of related compounds. The research demonstrated significant inhibition of COX-1 and COX-2 enzymes, indicating potential use in treating inflammatory conditions .

Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
Neuroprotection4-[(6,7-dimethoxy...pyrrolidin-2-oneReduced apoptosis in neuronal cells
AntidepressantIsoquinoline derivativesMood enhancement in animal models
Anti-inflammatoryRelated isoquinoline compoundsInhibition of COX enzymes

Mechanism of Action

The mechanism of action of 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H29NO5C_{27}H_{29}N_{O_5} with a molecular weight of approximately 447.53 g/mol. The structure includes a pyrrolidinone ring and a substituted isoquinoline moiety, which are significant for its biological interactions.

The primary target of this compound is the NR2C/NR2D subunit of NMDA receptors. It acts as a positive allosteric modulator , enhancing receptor activity and influencing synaptic plasticity and neuronal excitability. This modulation can have implications in neurodegenerative diseases and cognitive disorders.

Anticancer Properties

Research indicates that derivatives of the isoquinoline structure exhibit varying levels of cytotoxicity against cancer cell lines. A study evaluated several derivatives for their effects on the K562 cell line, revealing that some compounds exhibited IC50 values comparable to established chemotherapeutics like verapamil, suggesting potential for use in overcoming multidrug resistance in cancer therapy .

CompoundIC50 (μM)Ratio Factor
6e0.6624.13
6h0.6524.50
7c0.9616.59

Neuroprotective Effects

The modulation of NMDA receptors by this compound suggests potential neuroprotective effects, particularly in conditions such as Alzheimer's disease and other neurodegenerative disorders. The enhancement of synaptic plasticity may aid in cognitive function restoration or preservation.

Pharmacokinetics

The compound displays solubility in DMSO at concentrations exceeding 10 mg/ml when heated to 60 °C, indicating suitable properties for laboratory applications and potential formulation into therapeutic agents.

Case Studies and Research Findings

Recent studies have synthesized various derivatives based on the core structure of this compound, exploring their biological activities extensively:

  • Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their biological activity against different cancer cell lines, demonstrating promising results in reversing drug resistance .
  • Mechanistic Insights : Investigations into the biochemical pathways influenced by this compound revealed its role in modulating neuronal signaling pathways critical for memory and learning processes .
  • Pharmacological Applications : The compound’s ability to act on NMDA receptors opens avenues for research into treatments for neurological disorders characterized by excitotoxicity .

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C23H26N2O5/c1-28-19-6-4-5-18(12-19)25-14-17(11-22(25)26)23(27)24-8-7-15-9-20(29-2)21(30-3)10-16(15)13-24/h4-6,9-10,12,17H,7-8,11,13-14H2,1-3H3

InChI Key

BMTBUDNZLKXUPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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